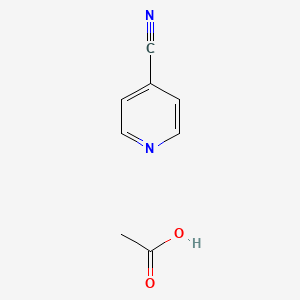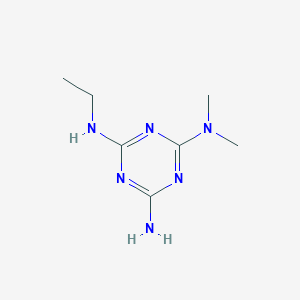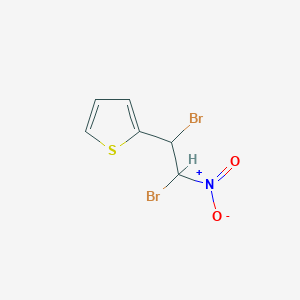![molecular formula C17H13F3N2O B14394811 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile CAS No. 89638-28-8](/img/structure/B14394811.png)
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedel-Crafts acylation of a benzene derivative with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This is followed by further functional group transformations to introduce the amino and nitrile groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to amine or alcohol derivatives.
Applications De Recherche Scientifique
2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and amino groups but lacks the dimethyl and benzoyl groups.
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but contains a triazine ring instead of a benzene ring.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
89638-28-8 |
|---|---|
Formule moléculaire |
C17H13F3N2O |
Poids moléculaire |
318.29 g/mol |
Nom IUPAC |
2-amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile |
InChI |
InChI=1S/C17H13F3N2O/c1-9-7-12(15(22)13(8-21)10(9)2)16(23)11-5-3-4-6-14(11)17(18,19)20/h3-7H,22H2,1-2H3 |
Clé InChI |
IPWZKNDXOUIQKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)


![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)






![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)

